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Monosodium succinate - 2922-54-5

Monosodium succinate

Catalog Number: EVT-361006
CAS Number: 2922-54-5
Molecular Formula: C4H5NaO4
Molecular Weight: 140.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Disodium Succinate

Compound Description: Disodium succinate is the disodium salt of succinic acid. It is a basic buffer component and plays a crucial role in pH shifts observed in frozen succinate buffer solutions. X-ray diffractometry confirms the crystallization of disodium succinate hexahydrate [Na₂(CH₂COO)₂.6H₂O] in these solutions [, ]. Studies show that disodium succinate can promote the development of hyperplastic lesions in rat urinary bladders [].

Relevance: Disodium succinate is structurally related to monosodium succinate, differing only in the number of sodium ions associated with the succinate anion. This difference significantly impacts their behavior in frozen solutions, particularly their crystallization sequence and subsequent pH effects. Understanding the distinct properties of both compounds is crucial for buffer selection and concentration in pharmaceutical formulations [, ].

Succinic Acid

Compound Description: Succinic acid is an organic acid and a key component of the succinate buffer system. It is involved in the sequential crystallization process within frozen solutions, influencing the overall pH changes [, ]. The presence of succinic acid in the final lyophile impacts the stability of the formulation [].

Relevance: Succinic acid is a precursor to monosodium succinate and shares a similar structure. Understanding the crystallization behavior of both succinic acid and its salt forms is crucial for controlling the pH and stability of frozen solutions containing monosodium succinate [, ].

Pyruvic Acid

Compound Description: Pyruvic acid, a naturally occurring organic acid, exhibits antimicrobial properties. When combined with oregano essential oil, it demonstrates a moderate reduction in Salmonella contamination in ground chicken [].

Relevance: Although structurally different from monosodium succinate, pyruvic acid provides valuable insights into the use of organic acids as potential antimicrobial agents in food preservation. Research suggests that combining organic acids, like pyruvic acid and monosodium succinate, with essential oils might enhance their effectiveness in controlling microbial growth in food products [].

Sodium Citrate

Compound Description: Sodium citrate is the sodium salt of citric acid, commonly used as a buffering agent. Studies indicate that it significantly increases the incidence of simple hyperplasia in rat urinary bladders, similar to the effects observed with disodium succinate [].

Relevance: While structurally different from monosodium succinate, sodium citrate serves as a positive control in studies investigating the impact of sodium ions and elevated urinary pH on bladder carcinogenesis []. Its inclusion helps in understanding the broader implications of using sodium salts, including monosodium succinate, in applications that could affect urinary pH.

Oregano Essential Oil

Compound Description: Oregano essential oil is a natural extract with known antimicrobial properties. Combining it with monosodium succinate demonstrates a synergistic effect, significantly reducing Salmonella contamination in raw ground chicken and improving its shelf life [].

Relevance: While not structurally related to monosodium succinate, oregano essential oil highlights the potential of combining natural antimicrobial agents with organic acids like monosodium succinate. This synergistic approach offers a promising strategy for developing natural and effective food preservation methods [].

Overview

Monosodium succinate, also known as sodium succinate, is the sodium salt of succinic acid. It is a white crystalline powder that is soluble in water and is classified as a dicarboxylic acid salt. Monosodium succinate is recognized for its various applications in biochemistry, food science, and pharmaceuticals. It serves as a food additive, flavor enhancer, and an important intermediate in various biochemical processes.

Source

Monosodium succinate can be derived from succinic acid through neutralization with sodium hydroxide or sodium carbonate. It can also be produced through metabolic pathways in certain microorganisms, which convert carbohydrates into succinate under anaerobic conditions.

Classification
  • Chemical Class: Dicarboxylic acid salts
  • IUPAC Name: Sodium butanedioate
  • Molecular Formula: C₄H₅NaO₄
  • Molecular Weight: 138.06 g/mol
Synthesis Analysis

Methods

Monosodium succinate can be synthesized using several methods:

  1. Neutralization Reaction:
    • The most common method involves the neutralization of succinic acid with sodium hydroxide or sodium carbonate.
    • The reaction can be represented as:
      C4H6O4+NaOHC4H5NaO4+H2O\text{C}_4\text{H}_6\text{O}_4+\text{NaOH}\rightarrow \text{C}_4\text{H}_5\text{NaO}_4+\text{H}_2\text{O}
  2. Biotechnological Production:
    • Microbial fermentation processes utilize bacteria such as Escherichia coli or Actinobacillus succinogenes to convert glucose or other substrates into monosodium succinate through anaerobic fermentation pathways. This process enhances yield and sustainability compared to traditional chemical synthesis methods .

Technical Details

The synthesis process can vary based on the method chosen. For instance, in microbial fermentation, optimizing conditions such as pH, temperature, and substrate concentration is crucial for maximizing yield .

Molecular Structure Analysis

Data

  • Molecular Weight: 138.06 g/mol
  • Melting Point: Approximately 232 °C
  • Solubility: Highly soluble in water.
Chemical Reactions Analysis

Reactions

Monosodium succinate participates in various chemical reactions:

  1. Decarboxylation:
    • Under certain conditions, it can lose carbon dioxide to form butyric acid.
  2. Esterification:
    • It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  3. Reduction:
    • Monosodium succinate can be reduced to produce other compounds such as butanol.

Technical Details

The reactivity of monosodium succinate is influenced by its functional groups, particularly the carboxyl groups which are prone to participate in nucleophilic substitution reactions.

Mechanism of Action

Monosodium succinate acts primarily as an intermediate in metabolic pathways. In biochemical contexts, it plays a role in the tricarboxylic acid cycle (Krebs cycle), where it is involved in energy production through cellular respiration.

Process and Data

  1. In the Krebs cycle, monosodium succinate is converted to fumarate by the enzyme succinate dehydrogenase.
  2. This conversion is coupled with the reduction of flavin adenine dinucleotide (FAD) to FADH₂, which subsequently enters the electron transport chain for ATP production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Slightly salty
  • Texture: Crystalline powder

Chemical Properties

  • pH: Neutral to slightly alkaline when dissolved in water.
  • Solubility: Soluble in water; insoluble in alcohol.

These properties make monosodium succinate suitable for various applications including food additives and biochemical reagents.

Applications

Monosodium succinate has several scientific uses:

  1. Food Industry:
    • Used as a flavor enhancer and preservative due to its umami taste profile.
  2. Pharmaceuticals:
    • Acts as a buffering agent and stabilizer for various drug formulations.
  3. Biochemistry Research:
    • Serves as a substrate for studying metabolic pathways and enzyme kinetics.
  4. Agriculture:
    • Utilized in fertilizers to enhance soil quality and plant growth by improving nutrient uptake.
Biosynthesis & Metabolic Engineering of Monosodium Succinate

Fermentation Pathway Optimization Strategies

Anaerobic vs. Aerobic Microbial Production Systems

Anaerobic systems dominate industrial monosodium succinate production due to superior carbon efficiency and redox balance. Native producers like Actinobacillus succinogenes and Basfia succiniciproducens fix CO₂ during the reductive branch of the TCA cycle, converting phosphoenolpyruvate (PEP) to oxaloacetate (OAA) via PEP carboxylase. This pathway yields 1.71 mol succinate/mol glucose—the theoretical maximum—while consuming 2 mol CO₂ per mol succinate [1] [5]. Aerobic systems in engineered E. coli or Corynebacterium glutamicum require succinate dehydrogenase (sdh) knockout to prevent succinate oxidation and depend on glyoxylate shunt activation. Despite higher productivity (~1.31 g/L/h in E. coli AFP111), aerobic processes yield less succinate (0.7–1.1 g/g glucose) due to carbon loss as CO₂ and energy demands for aeration [1] [4].

Table 1: Performance Comparison of Anaerobic vs. Aerobic Succinate Production

OrganismSystemYield (g/g glucose)Titer (g/L)Productivity (g/L/h)Key Pathway
B. succiniciproducensAnaerobic0.8771.01.75Reductive TCA + CO₂ fixation
E. coli AFP111-pycAerobic1.1099.21.31Oxidative TCA + Glyoxylate
C. glutamicum CGS5Anaerobic0.8798.64.29Reductive TCA

Toggle to view anaerobic advantages:

  • CO₂ Utilization: Anaerobic pathways assimilate CO₂ via PEP carboxylase (Ppc) or PEP carboxykinase (Pck), reducing net emissions [5].
  • Redox Balance: NADH generated in glycolysis is consumed for fumarate reduction, eliminating need for external electron acceptors [1].
  • Byproduct Control: Anaerobiosis minimizes acetate/formate formation when pfl, ldhA, and pta genes are deleted [2].

Genetic Modifications in Escherichia coli for Yield Enhancement

E. coli remains the preferred chassis for monosodium succinate due to well-characterized genetics and high malleability. Key modifications include:

  • Byproduct Pathway Deletion: Knocking out ldhA (lactate dehydrogenase), pfl (pyruvate formate-lyase), adhE (alcohol dehydrogenase), and ackA-pta (acetate kinase/phosphotransacetylase) redirects carbon toward succinate. Strain SBS550MG (ΔldhA Δpfl ΔadhE ΔackA-pta) achieved 1.06 mol/mol glucose yield under anaerobic conditions [1] [2].
  • Carboxylation Enzyme Overexpression: Amplifying pyc (pyruvate carboxylase) or ppc (PEP carboxylase) enhances oxaloacetate supply. E. coli AFP111-pyc overexpressing pyc from Lactococcus lactis reached 99.2 g/L succinate in fed-batch fermentation [1] [4].
  • Redox Engineering: Introducing sthA (soluble transhydrogenase) from E. coli or NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase (gapN) from Streptococcus mutans balances NADPH/NADH pools, boosting yield to 1.61 mol/mol glucose [8].

Carbon Flux Redirection via Glyoxylate Pathway Engineering

The glyoxylate shunt bypasses CO₂-decarboxylating steps of the TCA cycle, conserving carbon for succinate. Engineering strategies include:

  • Isocitrate Lyase (ICL) Activation: Overexpressing aceA (ICL) and aceB (malate synthase) in E. coli redirects isocitrate to glyoxylate, generating succinate without carbon loss. ICL⁺ strains show 30% higher yield than wild-type under microaerobic conditions [3] [4].
  • TCA Cycle Disruption: Deleting icd (isocitrate dehydrogenase) forces flux through glyoxylate. Combined with sdhA knockout, this strategy in C. glutamicum yielded 1.1 g/g glucose from xylose [10].
  • Modular Pathway Tuning: In Yarrowia lipolytica, balancing aceA expression with citrate synthase (gltA) and aconitase (acn) increased succinate titer to 45 g/L at low pH [3].

Biorefinery Integration for Sustainable Production

Biomass Feedstock Selection (Corn, Sugarcane, Agricultural Waste)

Lignocellulosic feedstocks reduce monosodium succinate production costs by 30–40% versus purified sugars. Key considerations:

  • Corn Stover: Contains 36–40% cellulose and 20–22% hemicellulose. Engineered C. glutamicum CGS5 co-utilizes glucose and xylose in hydrolysate, producing 98.6 g/L succinate at 0.87 g/g yield [10].
  • Sugarcane Bagasse: High sucrose content (12–17%) ideal for B. succiniciproducens. Strain DD1 with fructokinase overexpression achieved 71 g/L succinate at 2.5 mol/mol sucrose yield [6].
  • Agricultural Residues: Rice straw and wheat bran require pretreatment (dilute acid/steam explosion) to release fermentable sugars. Actinobacillus succinogenes produces 70.3 g/L succinate from corn fiber hydrolysate [9] [10].

Table 2: Feedstock Composition and Succinate Production Efficiency

FeedstockCellulose (%)Hemicellulose (%)Lignin (%)Max. Succinate Titer (g/L)Organism
Corn Stover36–4020–2218–2098.6C. glutamicum CGS5
Sugarcane Bagasse40–4525–3020–2583.0E. coli BA305
Wheat Straw35–3923–2615–2057.8E. coli SD121
Cassava Root20–305–10<5151.4A. succinogenes NJ113

Toggle to view selection criteria:

  • Sugar Content: Sucrose > Glucose > Xylose for most strains; xylose utilization requires xylA/xylB expression [10].
  • Inhibitor Tolerance: Furans and phenolics in hydrolysates demand robust strains (e.g., A. succinogenes).
  • Hydrolysis Efficiency: Enzymatic > acid pretreatment to minimize degradation products [9].

Co-Product Synergy with Ethanol Manufacturing

Integrating succinate production with ethanol biorefineries enhances resource efficiency:

  • Shared Feedstock Logistics: Corn/sugarcane processing generates bagasse or stover, used directly as succinate feedstock. Myriant Technologies utilizes corn mill residues for >50% cost reduction [5] [7].
  • Infrastructure Synergy: Co-located facilities share pretreatment reactors, fermenters, and downstream equipment. BASF/Purac’s Succinity® plant uses ethanol plant steam for sterilization [3] [9].
  • Metabolite Recycling: CO₂ from ethanol fermentation is captured for succinate biosynthesis. A. succinogenes consumes 0.37 kg CO₂ per kg succinate, reducing net emissions [5] [7].

Properties

CAS Number

2922-54-5

Product Name

Monosodium succinate

IUPAC Name

sodium;4-hydroxy-4-oxobutanoate

Molecular Formula

C4H5NaO4

Molecular Weight

140.07 g/mol

InChI

InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

KZQSXALQTHVPDQ-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C(CC(=O)[O-])C(=O)O.[Na+]

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